2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 3-hydroxyaniline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate
- 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate
- 2-(4-Nitrophenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C18H16ClNO5 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(3-hydroxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H16ClNO5/c19-13-6-4-12(5-7-13)16(22)11-25-18(24)9-8-17(23)20-14-2-1-3-15(21)10-14/h1-7,10,21H,8-9,11H2,(H,20,23) |
InChI Key |
ZJFWVFLYDREYQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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